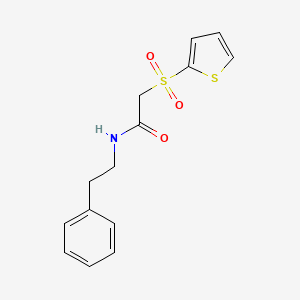
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide is an organic compound that features a phenylethyl group, a thiophene ring, and a sulfonylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the reaction of 2-thiophenesulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize costs.
化学反应分析
Types of Reactions
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenylethyl derivatives.
科学研究应用
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(2-phenylethyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group.
N-(2-phenylethyl)-2-(furan-2-ylsulfonyl)acetamide: Contains a furan ring instead of a thiophene ring.
N-(2-phenylethyl)-2-(pyridin-2-ylsulfonyl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the presence of the thiophene ring and the sulfonylacetamide moiety, which confer distinct chemical and biological properties
生物活性
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the formation of the thiophene sulfonyl group and the phenethyl moiety. The general synthetic route includes:
- Formation of Thiophene Sulfonyl Group : This is achieved using thiophene-2-sulfonyl chloride in the presence of a suitable base.
- Acetamide Formation : The reaction between the thiophene sulfonyl compound and 2-phenylethylamine leads to the formation of this compound.
The molecular structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene moieties have shown enhanced activity against various bacterial strains due to their ability to disrupt microbial membranes or inhibit essential enzymes.
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in inflammatory pathways. A notable study demonstrated that treatment with this compound reduced paw edema in adjuvant-induced arthritis models, indicating its potential as an anti-arthritic agent .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress markers in cellular models. The DPPH radical scavenging assay indicated that the compound possesses antioxidant properties comparable to well-known antioxidants like ascorbic acid .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the production of inflammatory mediators.
- Receptor Modulation : It can bind to receptors that modulate pain and inflammation, leading to therapeutic effects observed in animal models.
Case Studies and Experimental Findings
Several studies have explored the biological activities of related compounds, providing insights into their pharmacological potential:
属性
IUPAC Name |
N-(2-phenylethyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c16-13(11-20(17,18)14-7-4-10-19-14)15-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAOMEQLIPWIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













